(R)-(-)-Hexahydromandelic acid is a bicyclic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol. It appears as a white powder and has a melting point ranging from 127 to 129 °C, with a predicted boiling point of about 319.3 °C . This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties.
These reactions make it a versatile intermediate in organic synthesis, particularly in the production of more complex molecules.
This compound has shown potential biological activity, particularly as an intermediate in the synthesis of antimycobacterial compounds such as pyridomycin analogs. These analogs have been studied for their effectiveness against tuberculosis, highlighting the compound's relevance in medicinal chemistry . Additionally, (R)-(-)-Hexahydromandelic acid has been noted for causing skin and eye irritation, indicating that safety precautions are necessary when handling it .
Several methods exist for the synthesis of (R)-(-)-Hexahydromandelic acid:
These methods are essential for producing the compound in sufficient quantities for research and application.
(R)-(-)-Hexahydromandelic acid is primarily used in:
Studies on (R)-(-)-Hexahydromandelic acid have focused on its interactions with biological systems, particularly its role as an intermediate in drug synthesis. Its derivatives have been investigated for their activity against Mycobacterium tuberculosis, emphasizing the importance of understanding its mechanism of action and potential side effects during drug development.
Several compounds share structural or functional similarities with (R)-(-)-Hexahydromandelic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Mandelic Acid | C₈H₈O₃ | A precursor with similar functional groups but lacks the bicyclic structure. |
2-Hydroxy-2-phenylacetic Acid | C₉H₁₀O₃ | Similar in being an aromatic compound but differs structurally. |
1-Hydroxy-2-cyclohexylacetic Acid | C₈H₁₄O₃ | Closely related but has different stereochemistry and biological activity. |
(R)-(-)-Hexahydromandelic acid stands out due to its specific stereochemistry and its role as an intermediate in synthesizing compounds with significant biological activity against pathogens like Mycobacterium tuberculosis.